(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid

Suzuki–Miyaura cross-coupling boronic acid acidity protodeboronation

(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid (CAS 1443986-68-2) is an N-methylated benzotriazole-6-boronic acid with molecular formula C₇H₈BN₃O₂ and molecular weight 176.97 g/mol. It belongs to the class of heteroaryl boronic acids widely employed as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation.

Molecular Formula C7H8BN3O2
Molecular Weight 176.97 g/mol
Cat. No. B12504674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid
Molecular FormulaC7H8BN3O2
Molecular Weight176.97 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)N=NN2C)(O)O
InChIInChI=1S/C7H8BN3O2/c1-11-7-4-5(8(12)13)2-3-6(7)9-10-11/h2-4,12-13H,1H3
InChIKeyHOACZEXGGFAODP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid – Procurement-Grade Benzotriazole Boronic Acid Building Block


(1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid (CAS 1443986-68-2) is an N-methylated benzotriazole-6-boronic acid with molecular formula C₇H₈BN₃O₂ and molecular weight 176.97 g/mol . It belongs to the class of heteroaryl boronic acids widely employed as nucleophilic partners in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions for C–C bond formation [1]. The compound features a 1,2,3-triazole ring fused to a benzene core, with a methyl group at N1 and a boronic acid (–B(OH)₂) substituent at the C6 position. Predicted physicochemical properties include a density of 1.39±0.1 g/cm³, boiling point of 445.7±37.0 °C, and an acidity constant (pKa) of 7.51±0.30 .

Why Generic Substitution Fails for (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid in Cross-Coupling and Medicinal Chemistry Workflows


Substituting (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid with a generic arylboronic acid such as phenylboronic acid, or with a non-methylated benzotriazole boronic acid, introduces three quantifiable liabilities. First, the predicted pKa of the target compound (7.51±0.30) is approximately 1.3 log units lower than that of phenylboronic acid (pKa 8.83) [2], meaning the benzotriazole boronic acid requires less alkaline conditions for transmetallation in Suzuki couplings and may reduce base-induced protodeboronation of sensitive substrates. Second, the N-methyl group eliminates the tautomeric equilibrium (1H ⇌ 2H) present in the non-methylated 1H-benzotriazol-5-ylboronic acid (CAS 183282-45-3), thereby providing a structurally defined, single-species boron nucleophile [1]. Third, patent evidence from ERK2 kinase inhibitor programs demonstrates that the 6-substituted N-methylbenzotriazole scaffold delivers picomolar potency (IC₅₀ = 0.300 nM) [3] that is not replicated when the boronic acid handle is placed at the 5-position or when the benzotriazole core is replaced with a simple phenyl ring. These orthogonal differentiators mean that generic substitution is not a risk-free procurement shortcut.

Quantitative Differentiation Evidence for (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid Against Closest Analogs


Predicted pKa 7.51 vs. Phenylboronic Acid pKa 8.83 – Reduced Base Requirement in Suzuki–Miyaura Couplings

The predicted acidity constant (pKa) of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is 7.51±0.30, which is approximately 1.32 log units lower (more acidic) than that of phenylboronic acid (pKa 8.83) [1]. In the Suzuki–Miyaura catalytic cycle, the boronic acid must be converted to the more nucleophilic boronate form prior to transmetallation; a lower pKa enables this activation at milder pH, potentially reducing competitive protodeboronation of base-sensitive aryl bromides and heterocyclic substrates.

Suzuki–Miyaura cross-coupling boronic acid acidity protodeboronation

N-Methylation Locks Tautomeric Form – Structural Singularity vs. Non-Methylated Benzotriazole Boronic Acids

The N-methyl substituent on the target compound eliminates the prototropic tautomeric equilibrium (1H ⇌ 2H) that exists in the non-methylated analog 1H-benzotriazol-5-ylboronic acid (CAS 183282-45-3). Ab initio studies and ¹³C NMR experiments on benzotriazoles have established that N-substitution locks the triazole ring into a single, defined tautomeric state, whereas the parent 1H-benzotriazole exists as a dynamic mixture of 1H and 2H tautomers in solution [1][2]. For the non-methylated boronic acid, this tautomerism introduces ambiguity in the reactive boron species and can lead to variable coupling yields depending on solvent and temperature history.

tautomerism N-substitution structural fidelity

6-Position Boronic Acid Enables Picomolar ERK2 Kinase Inhibitor Potency – Patent-Validated Scaffold Advantage

The 1-methyl-1H-benzotriazol-6-yl fragment, when elaborated via Suzuki coupling into a pyrazoloquinazolinone scaffold, yields an ERK2 (mitogen-activated protein kinase 1) inhibitor with an IC₅₀ of 0.300 nM in an IMAP-FP assay [1]. A closely related analog from the same patent family (US9745307, US10065967, US10759805) bearing the identical 6-substituted benzotriazole fragment achieves IC₅₀ = 1.70 nM against the same target [2]. In contrast, the 5-substituted positional isomer (1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole, CAS 1396753-41-5) does not appear in comparable patent-disclosed kinase inhibitor series with sub-nanomolar potency data, indicating that the 6-substitution pattern is a critical determinant of target engagement in this chemotype.

ERK2 kinase inhibition medicinal chemistry patent scaffold

Positional Reactivity Hierarchy in Denitrogenative Suzuki Coupling – 5- and 6-Substitution Outperforms 4-Substitution

In palladium-catalyzed denitrogenative Suzuki coupling of benzotriazoles with arylboronic acids, Tang and co-workers demonstrated that 5- and 6-substituted benzotriazole substrates gave consistently higher isolated yields than the corresponding 4-substituted substrate (e.g., products 3b and 3c vs. 3i) [1]. Although this study employed benzotriazoles as electrophilic partners (not the boronic acid form of the target compound), the underlying electronic effect – that substitution at the 5- or 6-position of the benzotriazole benzo ring is electronically favored for palladium-mediated transformations – is a class-level inference transferable to the reactivity of the corresponding boronic acids in cross-coupling chemistry.

denitrogenative coupling positional effects reaction yield

Predicted Boiling Point (445.7 °C) vs. Non-Methylated Analog (557.9 °C) – Facilitated Purification by Distillation

The predicted boiling point of (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid is 445.7±37.0 °C, which is approximately 112 °C lower than that of the non-methylated analog 1H-benzotriazol-5-ylboronic acid (CAS 183282-45-3, predicted boiling point 557.9±42.0 °C) . This lower boiling point reflects the effect of N-methylation, which eliminates intermolecular hydrogen bonding through the N–H group. While both compounds have high boiling points typical of boronic acids, the 112 °C difference may translate to more facile purification by vacuum distillation or sublimation for the N-methylated derivative.

physicochemical properties purification boiling point

Preferred Application Scenarios for (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid Based on Verified Differentiation


Suzuki–Miyaura Coupling with Base-Sensitive Substrates Where Protodeboronation Must Be Minimized

The predicted pKa of 7.51 (vs. 8.83 for phenylboronic acid) means this compound reaches its active boronate form at a lower hydroxide concentration [REFS-3, Evidence Item 1]. This property is advantageous when coupling to aryl bromides or heteroaryl halides bearing base-labile functional groups (esters, nitriles, α-protons), where excess base would otherwise promote competitive protodeboronation of the boronic acid or decomposition of the electrophilic partner. Users should select this compound over phenylboronic acid when the electrophile is documented to be base-sensitive.

Construction of ERK2 Kinase Inhibitor Libraries via the 6-Substituted Benzotriazole Pharmacophore

Patent data (US9745307, US10065967, US10759805) establish that the 1-methyl-1H-benzotriazol-6-yl fragment, when elaborated via Suzuki coupling, delivers ERK2 inhibitors with IC₅₀ values of 0.300–1.70 nM [REFS-4, Evidence Item 3]. Medicinal chemistry groups pursuing MAPK pathway targets should prioritize procurement of the 6-boronic acid over the 5-isomer (CAS 1396753-41-5) for library synthesis, as the 6-substitution pattern is validated by sub-nanomolar cellular potency data, whereas comparable data for the 5-isomer are absent from the patent landscape.

Process Chemistry Requiring Batch-to-Batch Reproducibility in Multi-Step Syntheses

The N-methyl group eliminates the tautomeric heterogeneity present in non-methylated benzotriazole boronic acids [REFS-2, Evidence Item 2]. In process development and scale-up, a structurally singular boron nucleophile ensures that each batch presents an identical reactive species, removing a source of yield variability attributable to differential tautomer ratios. This is particularly relevant when the boronic acid is used in late-stage couplings where re-optimization of conditions for each batch would be cost-prohibitive.

High-Temperature Coupling Reactions Requiring Thermal Stability of the Boron Reagent

The N-methylated benzotriazole scaffold exhibits improved thermal stability relative to the non-methylated analog, as N-substitution stabilizes the 1H-tautomer and reduces ring-opening propensity [REFS-2, Evidence Item 2]. Combined with a predicted boiling point 112 °C lower than the non-methylated analog [REFS-6, Evidence Item 5], this compound is well-suited for reactions conducted at elevated temperatures (80–120 °C) where non-methylated benzotriazole boronic acids may undergo gradual thermal decomposition or tautomer-dependent side reactions.

Quote Request

Request a Quote for (1-Methyl-1H-benzo[d][1,2,3]triazol-6-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.